molecular formula C21H27NO6 B12191491 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12191491
M. Wt: 389.4 g/mol
InChI Key: LNWPMXUPDMLUGL-UHFFFAOYSA-N
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Description

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry and drug design

Preparation Methods

The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with N-(tert-butoxycarbonyl)norvaline. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at ambient temperature . The product is then purified through recrystallization or chromatography to obtain the desired compound in good yields.

Chemical Reactions Analysis

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate undergoes various chemical reactions, including:

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H27NO6/c1-7-8-15(22-20(25)28-21(4,5)6)19(24)26-16-10-9-14-12(2)11-17(23)27-18(14)13(16)3/h9-11,15H,7-8H2,1-6H3,(H,22,25)

InChI Key

LNWPMXUPDMLUGL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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